molecular formula C21H25NO10 B7726494 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Cat. No.: B7726494
M. Wt: 451.4 g/mol
InChI Key: FVQYHIYFHAVCLA-PFAUGDHASA-N
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Biochemical Analysis

Biochemical Properties

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside plays a crucial role in biochemical reactions as a potent inhibitor of glycosidase enzymes . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can modulate various biochemical pathways involving carbohydrate metabolism. The compound interacts with glycosidases by binding to their active sites, thereby preventing the enzymes from catalyzing the hydrolysis of glycosidic bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to suppress the proliferation of malignant cancer cells with remarkable precision. Additionally, it exhibits antimicrobial activity, demonstrating promising outcomes in the management of bacterial and fungal infections. The influence of this compound on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of glycosidase enzymes, inhibiting their activity . This inhibition prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism. Additionally, the compound’s interaction with glycosidases can lead to changes in gene expression and cellular signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of glycosidase activity . Degradation of the compound over time can lead to a reduction in its inhibitory effects, necessitating careful consideration of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycosidase activity without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired inhibitory effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with glycosidase enzymes, inhibiting their activity and thereby modulating the hydrolysis of glycosidic bonds . This inhibition can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cellular membranes and distributed to different cellular compartments where it exerts its inhibitory effects . Specific transporters and binding proteins may facilitate the compound’s localization and accumulation within target cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with glycosidase enzymes . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring effective inhibition of glycosidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-D-glucose are protected using acetyl groups to form 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose.

    Formation of Glycosidic Bond: The protected glucose derivative is then reacted with 4-formylphenol under acidic conditions to form the glycosidic bond.

    Deprotection: The acetyl groups are removed under basic conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is unique due to the presence of the formyl group, which allows for additional chemical modifications and interactions. This makes it particularly valuable for studying enzyme-substrate interactions and developing therapeutic agents .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-7-5-15(9-23)6-8-16/h5-9,17-21H,10H2,1-4H3,(H,22,24)/t17-,18-,19-,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQYHIYFHAVCLA-PFAUGDHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426261
Record name [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15430-77-0
Record name [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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